molecular formula C4H9F2OP B14742608 tert-Butylphosphonic difluoride CAS No. 754-24-5

tert-Butylphosphonic difluoride

Cat. No.: B14742608
CAS No.: 754-24-5
M. Wt: 142.08 g/mol
InChI Key: WCWYXMCSQVQYGQ-UHFFFAOYSA-N
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Description

tert-Butylphosphonic difluoride is an organophosphorus compound with the chemical formula (CH₃)₃COPF₂ It is a derivative of phosphonic acid where the hydrogen atoms are replaced by tert-butyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butylphosphonic difluoride can be synthesized through several methods. One common approach involves the reaction of tert-butylphosphonic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

tert-Butylphosphonic difluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butylphosphonic acid and hydrogen fluoride.

    Oxidation and Reduction: While less common, it can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.

    Hydrolysis: This reaction typically occurs in aqueous solutions at room temperature.

    Oxidation and Reduction: Strong oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution: Products include tert-butylphosphonic acid derivatives.

    Hydrolysis: The primary products are tert-butylphosphonic acid and hydrogen fluoride.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butylphosphonic difluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.

    Biology: Its derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biological processes.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which tert-butylphosphonic difluoride exerts its effects depends on the specific application. In chemical reactions, it acts as a source of the phosphonic difluoride group, which can participate in various transformations. In biological systems, its derivatives may interact with enzymes or other molecular targets, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylphosphonic acid: Similar in structure but lacks the fluorine atoms.

    Diethylphosphonic difluoride: Contains ethyl groups instead of tert-butyl groups.

    Phosphonic acid: The parent compound without any organic substituents.

Uniqueness

tert-Butylphosphonic difluoride is unique due to the presence of both tert-butyl and fluorine groups, which confer distinct chemical properties. The tert-butyl group provides steric hindrance, while the fluorine atoms enhance the compound’s reactivity and stability in certain reactions.

Properties

CAS No.

754-24-5

Molecular Formula

C4H9F2OP

Molecular Weight

142.08 g/mol

IUPAC Name

2-difluorophosphoryl-2-methylpropane

InChI

InChI=1S/C4H9F2OP/c1-4(2,3)8(5,6)7/h1-3H3

InChI Key

WCWYXMCSQVQYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(F)F

Origin of Product

United States

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